4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
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Overview
Description
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which is further connected to a benzaldehyde moiety through a methoxy linker. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may inhibit ache activity . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect different cellular components and is linked to disease development .
Result of Action
Similar compounds have been associated with neurotoxic potentials, affecting ache activity and malondialdehyde (mda) levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and a suitable catalyst under microwave irradiation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Benzaldehyde Moiety: The final step involves the reaction of the pyrazole intermediate with a benzaldehyde derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzoic acid.
Reduction: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar in structure but contains a benzimidazole ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthyl group instead of a benzaldehyde moiety.
Uniqueness
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is unique due to the combination of a fluorophenyl group and a benzaldehyde moiety linked through a pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNKLPSDPOYCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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